molecular formula C22H13NO B3245341 14H-Benzo[c]benzofuro[2,3-a]carbazole CAS No. 1678511-52-8

14H-Benzo[c]benzofuro[2,3-a]carbazole

Cat. No.: B3245341
CAS No.: 1678511-52-8
M. Wt: 307.3 g/mol
InChI Key: AIIFTKAURXNERI-UHFFFAOYSA-N
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Description

14H-Benzo[c]benzofuro[2,3-a]carbazole is a complex polycyclic aromatic compound with the molecular formula C22H13NO. It is known for its unique structural arrangement, which includes fused benzene, furan, and carbazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14H-Benzo[c]benzofuro[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. For instance, starting materials such as 2-aminobiphenyl and 2-bromobenzofuran can undergo a palladium-catalyzed coupling reaction followed by cyclization to form the desired compound .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 14H-Benzo[c]benzofuro[2,3-a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products Formed:

Scientific Research Applications

14H-Benzo[c]benzofuro[2,3-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 14H-Benzo[c]benzofuro[2,3-a]carbazole is primarily related to its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it is believed to exert its effects by binding to specific sites on proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    Carbazole: A simpler structure with only a carbazole ring.

    Benzofuran: Contains a benzene ring fused to a furan ring.

    Benzo[c]carbazole: Similar structure but lacks the furan ring.

Uniqueness: 14H-Benzo[c]benzofuro[2,3-a]carbazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Properties

IUPAC Name

3-oxa-24-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)23-21(19)22-20(14)16-10-4-6-12-18(16)24-22/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIFTKAURXNERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5O4)NC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286827
Record name 14H-Benzo[c]benzofuro[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1678511-52-8
Record name 14H-Benzo[c]benzofuro[2,3-a]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1678511-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14H-Benzo[c]benzofuro[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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